An In-depth Technical Guide to the Solubility of 3-(1,3-Thiazol-2-yl)phenylboronic Acid in DMSO and Methanol
An In-depth Technical Guide to the Solubility of 3-(1,3-Thiazol-2-yl)phenylboronic Acid in DMSO and Methanol
Abstract
3-(1,3-Thiazol-2-yl)phenylboronic acid is a compound of significant interest in contemporary drug discovery and organic synthesis, primarily for its utility as a building block in Suzuki-Miyaura cross-coupling reactions.[1][2] The successful application of this reagent is fundamentally dependent on its solubility in appropriate solvents. This technical guide provides a comprehensive analysis of the solubility of 3-(1,3-Thiazol-2-yl)phenylboronic acid in two commonly used laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We will delve into the theoretical underpinnings of its solubility, present a framework for quantitative analysis, and provide a detailed experimental protocol for researchers to determine its solubility with high fidelity.
Introduction: The Significance of Solubility in Application
The solubility of a compound is a critical physicochemical parameter that dictates its utility in a multitude of applications, from reaction kinetics in chemical synthesis to bioavailability in pharmaceutical formulations.[3][4] For 3-(1,3-Thiazol-2-yl)phenylboronic acid, understanding its solubility in solvents like DMSO and methanol is paramount for several reasons:
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Reaction Homogeneity and Efficiency: In synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, achieving a homogeneous reaction mixture is often crucial for optimal catalyst performance and reaction kinetics.[5] Poor solubility can lead to heterogeneous mixtures, resulting in lower yields, slower reaction times, and difficulty in monitoring reaction progress.
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Stock Solution Preparation: In high-throughput screening (HTS) and drug discovery workflows, compounds are typically stored as concentrated stock solutions in DMSO.[6][7] The maximum achievable concentration in DMSO directly impacts the design of screening assays and the final concentration of the compound in the assay medium.
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Formulation and Drug Delivery: For compounds with therapeutic potential, solubility is a key determinant of their formulation possibilities and subsequent absorption, distribution, metabolism, and excretion (ADME) properties.[8]
This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to confidently assess and utilize the solubility characteristics of 3-(1,3-Thiazol-2-yl)phenylboronic acid.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The chemical structure of 3-(1,3-Thiazol-2-yl)phenylboronic acid, with its combination of a polar boronic acid group, a heterocyclic thiazole ring, and an aromatic phenyl ring, suggests a complex interplay of these forces.
Solvent Properties: DMSO vs. Methanol
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Dimethyl Sulfoxide (DMSO): DMSO is a highly polar, aprotic solvent with the chemical formula (CH₃)₂SO.[7] Its strong hydrogen bond accepting capability, arising from the sulfoxide oxygen, makes it an excellent solvent for a wide range of polar and nonpolar compounds.[6][8] Its aprotic nature means it does not readily donate protons, which can be advantageous in reactions sensitive to protic sources.
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Methanol (MeOH): Methanol (CH₃OH) is the simplest alcohol and is a polar, protic solvent.[9][10] The hydroxyl group in methanol can act as both a hydrogen bond donor and acceptor, allowing it to effectively solvate polar molecules.
Solute-Solvent Interactions
The dissolution of 3-(1,3-Thiazol-2-yl)phenylboronic acid in these solvents involves the disruption of the crystal lattice of the solid boronic acid and the formation of new solute-solvent interactions.
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In DMSO: The polar boronic acid group, -B(OH)₂, is expected to interact favorably with the polar sulfoxide group of DMSO through dipole-dipole interactions and hydrogen bonding (with the hydroxyl protons of the boronic acid and the sulfoxide oxygen of DMSO). The aromatic phenyl and thiazole rings can engage in dipole-induced dipole and London dispersion forces with the methyl groups of DMSO.
-
In Methanol: The boronic acid moiety can form strong hydrogen bonds with methanol's hydroxyl group, acting as both a hydrogen bond donor and acceptor. The phenyl and thiazole rings will also be solvated by the methanol molecules.
It is important to note that boronic acids are prone to dehydration to form cyclic trimeric anhydrides known as boroxines.[1][11] The equilibrium between the boronic acid and its boroxine can be influenced by the solvent, which may affect the overall measured solubility.[5]
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |
| DMSO | 25 | To be determined | To be determined |
| Methanol | 25 | To be determined | To be determined |
Note: The molecular weight of 3-(1,3-Thiazol-2-yl)phenylboronic acid (C₉H₈BNO₂S) is approximately 205.05 g/mol .[12]
Experimental Protocol for Solubility Determination
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[13] This method involves equilibrating an excess of the solid compound with the solvent over a defined period and then measuring the concentration of the dissolved compound in the supernatant.
Materials and Equipment
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3-(1,3-Thiazol-2-yl)phenylboronic acid (solid)[12]
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Dimethyl sulfoxide (DMSO), analytical grade
-
Methanol, analytical grade
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
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Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Methodology
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Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 3-(1,3-Thiazol-2-yl)phenylboronic acid into a series of scintillation vials. An excess is confirmed by the presence of undissolved solid after equilibration.
-
Add a precise volume of either DMSO or methanol to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
Accurately dilute the filtered supernatant with the appropriate solvent (DMSO or methanol) to a concentration that falls within the linear range of the analytical method.
-
-
Concentration Analysis by HPLC:
-
Prepare a series of calibration standards of 3-(1,3-Thiazol-2-yl)phenylboronic acid of known concentrations in the respective solvent.
-
Analyze the calibration standards and the diluted samples by HPLC. A reverse-phase C18 column is typically suitable, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). Detection can be performed at a wavelength where the compound has a strong UV absorbance.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or M).
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Experimental Workflow Diagram
Caption: Workflow for determining the equilibrium solubility of 3-(1,3-Thiazol-2-yl)phenylboronic acid.
Causality and Self-Validation in the Protocol
-
Use of Excess Solid: The presence of undissolved solid at the end of the equilibration period is a visual confirmation that a saturated solution has been achieved, a cornerstone of the equilibrium solubility measurement.[14]
-
Equilibration Time: A 24-48 hour equilibration period is generally sufficient for most small molecules to reach a steady-state concentration. To validate this, one can take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.
-
Filtration: The filtration step is critical to separate the dissolved compound from any suspended solid particles, which would otherwise lead to an artificially high solubility value.[15]
-
HPLC Analysis: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the dissolved compound, even in the presence of minor impurities.[4][16] The use of a calibration curve with multiple standards ensures the accuracy and linearity of the measurement.
Conclusion
While specific solubility data for 3-(1,3-Thiazol-2-yl)phenylboronic acid in DMSO and methanol requires empirical determination, a strong theoretical understanding of the solute-solvent interactions provides a basis for predicting its solubility behavior. DMSO, as a powerful polar aprotic solvent, is expected to be an excellent solvent for this compound, making it well-suited for preparing high-concentration stock solutions. Methanol, a polar protic solvent, is also anticipated to be a good solvent due to its ability to form strong hydrogen bonds. The detailed experimental protocol provided in this guide offers a robust and reliable method for researchers to quantitatively determine the solubility of 3-(1,3-Thiazol-2-yl)phenylboronic acid, enabling its effective use in research and development.
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